molecular formula C11H14N2 B2967245 3-(1H-Indol-1-YL)propan-1-amine CAS No. 46170-17-6

3-(1H-Indol-1-YL)propan-1-amine

Cat. No.: B2967245
CAS No.: 46170-17-6
M. Wt: 174.247
InChI Key: WUQNGTJFNCCRKY-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-YL)propan-1-amine, also known as 3-(1H-indol-1-yl)-1-propanamine, is a chemical compound with the molecular formula C11H14N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and presence in many natural products .

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety, which carries an alkyl chain at the 3-position . The indole group is a crucial structure in many biological compounds, such as neurotransmitters, and is likely to play a significant role in the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-YL)propan-1-amine typically involves the reaction of indole with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 3-chloropropylamine attacks the indole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-1-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-(1H-Indol-1-YL)propan-1-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to neurotransmitters and receptor binding due to its structural similarity to tryptamine.

    Medicine: Research explores its potential therapeutic effects, including its role in developing drugs for neurological disorders.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-1-YL)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-indol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQNGTJFNCCRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46170-17-6
Record name 3-(1H-indol-1-yl)propan-1-amine
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